molecular formula C12H22N2O3 B15246400 tert-Butyl (3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

tert-Butyl (3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B15246400
M. Wt: 242.31 g/mol
InChI Key: NJLKXALZQYGBFI-OPRDCNLKSA-N
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Description

This compound is a bicyclic amine-protected derivative featuring a pyrano[3,2-b]pyrrole core. Its stereochemistry (3R,3aR,7aR) and tert-butyl carbamate group make it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates requiring rigid, stereochemically defined scaffolds. The amino group at the 3-position enhances reactivity for further functionalization, such as coupling with carboxylic acids or electrophiles .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (3R,3aR,7aR)-3-amino-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-8(13)10-9(14)5-4-6-16-10/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m1/s1

InChI Key

NJLKXALZQYGBFI-OPRDCNLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCCO2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a pyrrole derivative with a pyran ring precursor under controlled conditions. The reaction conditions often involve the use of catalysts, such as iron (III) chloride, and solvents like water or organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in substituted pyrrole-pyran compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, the compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, tert-Butyl(3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of tert-Butyl(3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Modified Ring Systems

Hexahydropyrrolo[3,2-b]pyrrole Derivatives
  • Example: (3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (MFCD08235014) Key Differences: Replaces the pyrano (oxygen-containing) ring with a pyrrolo (nitrogen-containing) ring. Molecular Formula: C₁₁H₂₀N₂O₂ (vs. C₁₂H₂₂N₂O₃ for the target compound). Applications: Used in peptide mimetics but lacks the pyrano ring’s conformational rigidity, affecting binding affinity in drug-receptor interactions .
Pyrano[3,2-b]pyrrole Derivatives with Hydroxymethyl Substituents
  • Example: Racemic-(3aR,5S,7aR)-tert-butyl 5-(hydroxymethyl)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1310381-24-8) Key Differences: Hydroxymethyl group at position 5 instead of an amino group at position 3. Molecular Formula: C₁₃H₂₃NO₄ (M.W. 257.33) vs. C₁₂H₂₂N₂O₃ (M.W. 242.31 for the target compound). Reactivity: The hydroxymethyl group enables glycosylation or esterification but lacks the nucleophilicity of the amino group .

Functional Group Variations

Benzotriazole-Substituted Analogues
  • Example : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26)
    • Key Differences : Incorporates a benzotriazole-carbonyl group via HATU-mediated coupling.
    • Synthetic Utility : Demonstrates the versatility of tert-butyl carbamate-protected amines in forming heterocyclic conjugates, though the pyrrolo[3,4-c]pyrrole scaffold differs in ring fusion .
Benzyloxycarbonyl-Protected Amino Derivatives
  • Example: Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1341039-68-6) Key Differences: Benzyloxycarbonyl (Cbz) protection instead of tert-butoxycarbonyl (Boc). Stability: Cbz groups require hydrogenolysis for deprotection, whereas Boc groups are acid-labile, offering orthogonal protection strategies .

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